[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate
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Overview
Description
[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate is a complex organic compound that combines the structural features of chromen, phenazine, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the chromen core through a cyclization reaction. This is followed by the introduction of the phenoxy and trifluoromethyl groups via electrophilic aromatic substitution reactions. The final step involves the coupling of the chromen derivative with phenazine-2-carboxylate under conditions that facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenazine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions include quinone derivatives from oxidation, hydroxyl derivatives from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions. It can be used in assays to investigate the binding affinity and specificity of various enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or by altering the enzyme’s conformation. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate: shares similarities with other chromen derivatives, such as [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] benzoate and [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate.
Phenazine derivatives: like phenazine-2-carboxylic acid and phenazine-1-carboxamide also exhibit similar structural features.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to its analogs.
Properties
CAS No. |
303094-57-7 |
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Molecular Formula |
C29H15F3N2O5 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate |
InChI |
InChI=1S/C29H15F3N2O5/c30-29(31,32)27-26(37-17-6-2-1-3-7-17)25(35)19-12-11-18(15-24(19)39-27)38-28(36)16-10-13-22-23(14-16)34-21-9-5-4-8-20(21)33-22/h1-15H |
InChI Key |
GFTWZGKMXCKNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=NC6=CC=CC=C6N=C5C=C4)C(F)(F)F |
Origin of Product |
United States |
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